![molecular formula C14H11FO2 B13922876 2'-Fluoro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13922876.png)
2'-Fluoro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Fluoro-5’-methoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 2’ position, a methoxy group at the 5’ position, and an aldehyde group at the 4 position on the biphenyl structure. Biphenyl compounds are known for their versatility in organic synthesis and their presence in various natural and synthetic products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-5’-methoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dioxane. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Fluoro-5’-methoxy-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2’-Fluoro-5’-methoxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2’-Fluoro-5’-methoxy-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2’-Fluoro-5’-methoxy-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2’-Fluoro-5’-methoxy-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine and methoxy groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Fluoro-[1,1’-biphenyl]-4-carbaldehyde: Lacks the methoxy group, which can affect its reactivity and biological activity.
5’-Methoxy-[1,1’-biphenyl]-4-carbaldehyde: Lacks the fluorine atom, which can influence its electronic properties and reactivity.
2’-Fluoro-5’-methoxy-[1,1’-biphenyl]-2-ol: Contains a hydroxyl group instead of an aldehyde group, leading to different chemical behavior and applications.
Uniqueness
2’-Fluoro-5’-methoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to the combination of its functional groups, which provide a balance of electronic and steric effects. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H11FO2 |
|---|---|
Molekulargewicht |
230.23 g/mol |
IUPAC-Name |
4-(2-fluoro-5-methoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11FO2/c1-17-12-6-7-14(15)13(8-12)11-4-2-10(9-16)3-5-11/h2-9H,1H3 |
InChI-Schlüssel |
FPFUGPWVTWBLCQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)F)C2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


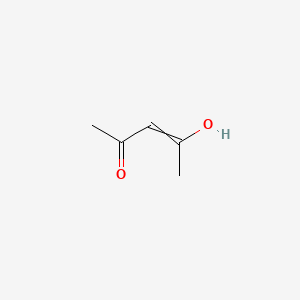

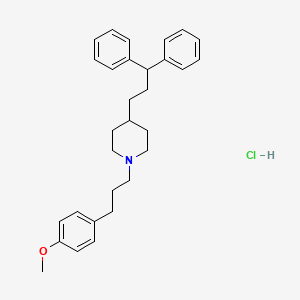
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13922829.png)
![8-Bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13922837.png)
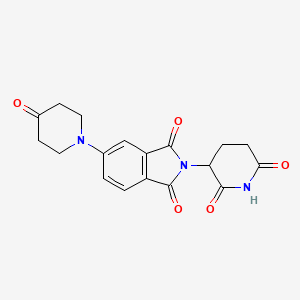
![6-Chloro-3-iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13922857.png)
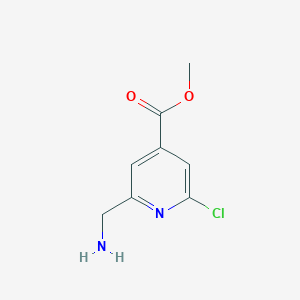

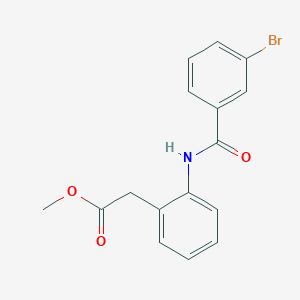

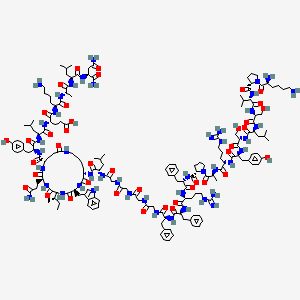
![5-[2-(Benzyloxy)phenyl]indoline](/img/structure/B13922896.png)

